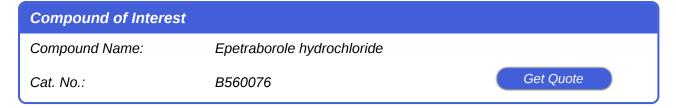


Epetraborole Hydrochloride: A Technical Whitepaper on its Antimycobacterial Activity

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: This technical guide focuses on the activity of **epetraborole hydrochloride** against Mycobacterium species. It is important to note at the outset that while initial interest may have included Mycobacterium tuberculosis, the primary target of epetraborole is the leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2][3] This is in contrast to the frontline tuberculosis drug isoniazid, which targets the mycobacterial enoyl-ACP reductase, InhA.[4][5] The majority of recent research and clinical development for epetraborole has consequently focused on its potent activity against non-tuberculous mycobacteria (NTM), particularly Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[2][6][7][8] This paper will present the available data for epetraborole's activity against M. tuberculosis while also providing a comprehensive overview of its more significant activity against NTM.

In Vitro Activity of Epetraborole

Epetraborole has demonstrated potent in vitro activity against a range of mycobacterial species. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.

Table 1: In Vitro Activity of Epetraborole against Mycobacterium tuberculosis

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Strain	MIC (μg/mL)	Notes	Reference
M. tuberculosis H37Rv	0.46 (MIC90)	Compared to M. abscessus MIC90 of 0.063 µg/mL	[6]

Table 2: In Vitro Activity of Epetraborole against Non-Tuberculous Mycobacteria (NTM)



Species/Str ain	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (µg/mL)	Notes	Reference
M. abscessus complex	0.014 - 0.11	-	-	Activity against reference strains.	[7][8]
M. abscessus (147 isolates)	0.03 - 0.25	0.06	0.12	Large panel of recent international clinical isolates.	[8]
M. avium complex (110 isolates)	0.25 - 16	2	4	Recent clinical isolates from Japan.	[9]
M. avium 2285R	-	-	-	Used in a chronic mouse infection model.	[2]
M. intracellulare 1956	-	-	-	Used in a chronic mouse infection model.	[2]
M. intracellulare DNA00055	-	-	-	Used in a chronic mouse infection model.	[2]
M. intracellulare DNA00111	-	-	-	Used in a chronic mouse	[2]



infection model.

In Vivo Efficacy of Epetraborole

Animal models have been crucial in evaluating the in vivo potential of epetraborole against mycobacterial infections.

Table 3: In Vivo Efficacy of Epetraborole in Mouse Models

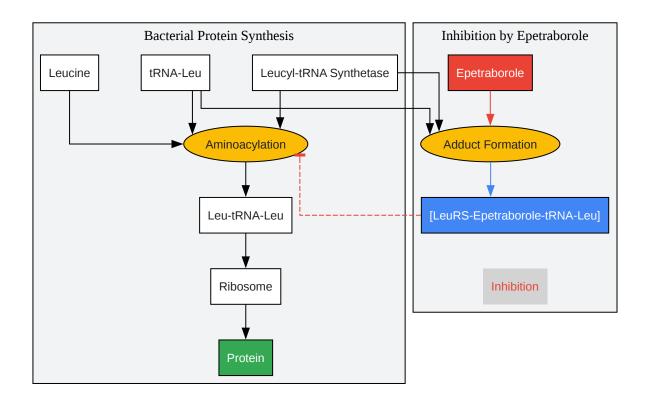


Mycobacteriu m Species	Mouse Model	Dosing Regimen	Efficacy Outcome	Reference
M. abscessus	C3HeB/FeJ	300 mg/kg	1-log reduction in lung CFU, comparable to clarithromycin.	[7]
M. avium complex (5 strains)	C57BL/6	200 mg/kg PO QD	CFU reductions ranging from 2 - 4.8 log10 compared to controls. Combination with SOC increased killing by 1.4 - 3.0 log10 CFU.	[2]
M. abscessus (3 isolates)	C3HeB/FeJ	25 and 50 mg/kg PO QD	Gradual reduction in lung Mab burden over 4 weeks.	[10]
M. tuberculosis Erdman	C3HeB/FeJ	Not explicitly stated for Epetraborole (AN12855 data available)	AN12855 (InhA inhibitor) at 100 mg/kg was more effective than isoniazid at 25 mg/kg.[11]	[11]

Mechanism of Action

Epetraborole functions by inhibiting the bacterial leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis.[3] This mechanism involves the formation of an adduct with tRNALeu within the editing site of the LeuRS enzyme, effectively trapping the tRNA and halting protein synthesis.[7]





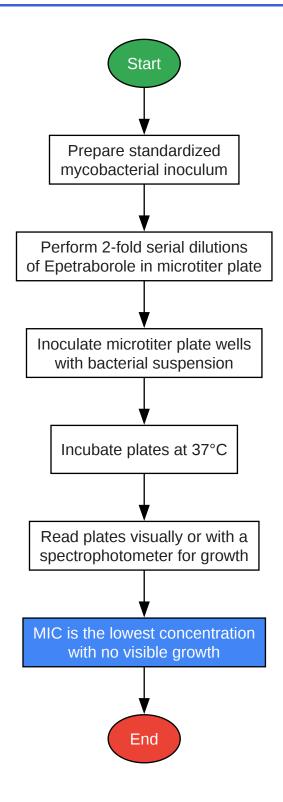
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Caption: Mechanism of action of Epetraborole.

Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of epetraborole is determined using broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.





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Caption: Workflow for MIC determination.

Detailed Steps:

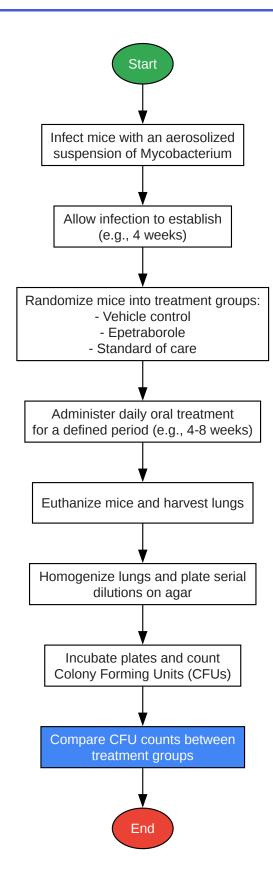


- Bacterial Culture: Mycobacterium species are cultured in appropriate broth (e.g., Middlebrook 7H9) to mid-log phase.
- Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).
- Drug Dilution: Epetraborole is serially diluted in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: Plates are incubated at 37°C for a specified period (e.g., 7-14 days for slow-growing mycobacteria).
- MIC Reading: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

In Vivo Efficacy in a Murine Model of Chronic Infection

The efficacy of epetraborole in a chronic mouse lung infection model is a key preclinical assessment.





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Caption: Workflow for in vivo efficacy testing.



Detailed Steps:

- Aerosol Infection: Mice (e.g., C57BL/6 or C3HeB/FeJ) are infected with a low-dose aerosol
 of a virulent Mycobacterium strain to establish a pulmonary infection.
- Chronic Phase: The infection is allowed to progress to a chronic state, typically over several weeks.
- Treatment Initiation: Mice are randomized into treatment and control groups. Treatment is administered orally once daily.
- Monitoring: Body weight and clinical signs are monitored throughout the study.
- Bacterial Load Determination: At specified time points, subsets of mice are euthanized, and their lungs are aseptically removed, homogenized, and plated on selective agar to determine the bacterial load (CFU).
- Data Analysis: The efficacy of the treatment is determined by comparing the lung CFU counts between the treated and control groups.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in mice have been conducted to determine the exposures achieved with different dosing regimens.[10][12] The pharmacokinetic/pharmacodynamic (PK/PD) driver of epetraborole has been identified as the total drug exposure (AUC) rather than the peak concentration (Cmax) or time above MIC.[12] In a hollow fiber system model of tuberculosis, an AUC0-24/MIC ratio of 327.1 was identified as the optimal exposure target for M. tuberculosis killing.[13][14] However, Monte Carlo simulations suggested that achieving this target in a clinical setting for TB might be challenging from a safety perspective.[13]

Clinical Development

Epetraborole is currently in clinical development for the treatment of treatment-refractory MAC lung disease.[15][16] A Phase 2/3 study (NCT05327803) has been underway to evaluate the efficacy and safety of epetraborole in combination with an optimized background regimen.[15] [16] While the trial was terminated due to insufficient efficacy in sputum culture conversion, the drug was generally well-tolerated.[17]



Conclusion

Epetraborole hydrochloride is a novel benzoxaborole with a unique mechanism of action targeting bacterial leucyl-tRNA synthetase. While it exhibits some in vitro activity against M. tuberculosis, its most potent activity is against NTM, particularly M. abscessus and MAC. Preclinical in vivo studies have demonstrated its efficacy in reducing mycobacterial burden in the lungs. The ongoing clinical development for NTM lung disease highlights the potential of epetraborole as a new therapeutic option for these difficult-to-treat infections. Further research is warranted to fully elucidate its potential role in the treatment of various mycobacterial diseases.

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- To cite this document: BenchChem. [Epetraborole Hydrochloride: A Technical Whitepaper on its Antimycobacterial Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560076#epetraborole-hydrochloride-activity-against-mycobacterium-tuberculosis]

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